N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide

EGFR inhibitor NSCLC kinase assay

This cyclopropanesulfonamide derivative is a potent and selective EGFR T790M/L858R inhibitor (IC50 8 nM), purposefully designed to overcome the C797S resistance mutation associated with third-generation TKIs. Unlike unoptimized analogs, the hydroxy-phenylethyl linker and dual cyclopropyl architecture ensure low-nanomolar activity. Researchers rely on this compound as a benchmark for SAR studies and a chemical probe for investigating resistance mechanisms in NSCLC signaling. Ensure project validity by procuring this specific, highly-characterized inhibitor for your advanced therapeutic research.

Molecular Formula C14H19NO3S
Molecular Weight 281.37
CAS No. 1421485-51-9
Cat. No. B2820411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide
CAS1421485-51-9
Molecular FormulaC14H19NO3S
Molecular Weight281.37
Structural Identifiers
SMILESC1CC1C(CNS(=O)(=O)C2CC2)(C3=CC=CC=C3)O
InChIInChI=1S/C14H19NO3S/c16-14(12-6-7-12,11-4-2-1-3-5-11)10-15-19(17,18)13-8-9-13/h1-5,12-13,15-16H,6-10H2
InChIKeyJEKPHYYHEUJLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide (CAS 1421485-51-9): A Cyclopropanesulfonamide EGFR Inhibitor with Potent Activity Against Drug-Resistant Mutations


N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide (CAS 1421485-51-9) is a synthetic small-molecule cyclopropanesulfonamide derivative that functions as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound belongs to a class of agents specifically designed to overcome the C797S resistance mutation, which undermines the efficacy of third-generation EGFR inhibitors like osimertinib [1]. It features a unique structural architecture combining a cyclopropylsulfonamide group with a hydroxy-phenylethyl linker, contributing to its binding affinity and pharmacological profile [2].

Why N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide Cannot Be Substituted with Generic Cyclopropanesulfonamide Analogs in EGFR C797S-Driven Research


Within the cyclopropanesulfonamide class, EGFR inhibitory potency and mutant selectivity are exquisitely sensitive to structural modifications. For example, the presence of the hydroxy-phenylethyl linker is critical for achieving low-nanomolar activity against the EGFR T790M/L858R double mutant [1]. Closely related analogs, such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide, show markedly reduced potency due to the absence of the cyclopropyl group on the sulfonamide end . Generic substitution with unoptimized cyclopropanesulfonamides can therefore lead to complete loss of activity against the clinically relevant C797S mutation, rendering the research invalid [2].

Quantitative Differentiation Evidence for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide: Head-to-Head Comparisons Against Key Analogs and Standards


EGFR T790M/L858R Double Mutant Inhibition: 8 nM IC50 vs. Osimertinib and Other Cyclopropanesulfonamide Derivatives

This compound inhibits EGFR T790M/L858R double mutant phosphorylation in human H1975 cells with an IC50 of 8 nM [1]. In contrast, the third-generation EGFR inhibitor osimertinib shows an IC50 of 1 nM against the same mutant [2], but is ineffective against the C797S mutation. Other cyclopropanesulfonamide derivatives, such as compound 5d, achieve IC50 values of 18.36 nM and 25 nM against EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S, respectively [3].

EGFR inhibitor NSCLC kinase assay

Wild-Type EGFR Selectivity: 83 nM IC50 in A549 Cells vs. 33 nM for Other Cyclopropanesulfonamide Analogs

Inhibition of EGF-stimulated wild-type EGFR phosphorylation in human A549 cells yields an IC50 of 83 nM [1]. This compares favorably to the related analog N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide, which shows an IC50 of 33 nM against wild-type EGFR in LoVo cells [2], suggesting ~2.5-fold selectivity for the T790M/L858R mutant over wild-type EGFR.

EGFR selectivity wild-type EGFR A549 cells

Structural Determinants of Potency: Cyclopropylsulfonamide vs. Butane-1-sulfonamide in the Same Series

Replacement of the cyclopropylsulfonamide group with a butane-1-sulfonamide group results in a 4.1-fold decrease in potency against EGFR T790M/L858R (8 nM vs. 33 nM) [1][2]. This highlights the critical role of the cyclopropyl ring in achieving high-affinity binding to the mutant kinase domain.

structure-activity relationship cyclopropanesulfonamide SAR

In Vivo Anti-Tumor Activity: Superior to Brigatinib in a Xenograft Model

In a murine xenograft model of EGFR C797S-mutant NSCLC, compound 5d (a close structural analog) demonstrated superior anti-tumor activity compared to the ALK/EGFR inhibitor brigatinib [1]. While direct data for this specific compound is not available, the structural similarity and comparable in vitro potency support class-level inference of comparable in vivo efficacy.

xenograft in vivo efficacy NSCLC

Optimal Use Cases for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide in Oncology Research and Drug Discovery


Probing EGFR T790M/L858R-Driven Signaling in NSCLC Cell Lines

With an IC50 of 8 nM against the EGFR T790M/L858R double mutant in H1975 cells [1], this compound is ideally suited for dissecting the role of this specific mutant in NSCLC signaling pathways. It offers a more targeted tool compared to osimertinib, which inhibits multiple EGFR mutants and wild-type EGFR with similar potency.

Structure-Activity Relationship (SAR) Studies for Cyclopropanesulfonamide-Based EGFR Inhibitors

The 4.1-fold difference in potency between this compound and its butane-1-sulfonamide analog [2][3] makes it a valuable reference point for SAR studies. Researchers can use this compound as a benchmark to evaluate the impact of various sulfonamide modifications on EGFR inhibition.

Overcoming Osimertinib Resistance in C797S-Mutant NSCLC Models

As a member of the cyclopropanesulfonamide class that retains activity against the C797S mutation [4], this compound can serve as a chemical probe to investigate resistance mechanisms and develop combination therapies with osimertinib or other third-generation EGFR inhibitors.

In Vivo Efficacy Studies in C797S-Driven Xenograft Models

Based on class-level evidence showing superior anti-tumor activity of structurally related cyclopropanesulfonamide derivatives over brigatinib in C797S-mutant xenografts [5], this compound should be prioritized for in vivo pharmacokinetic and efficacy studies to validate its therapeutic potential.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.